molecular formula C25H34N2O B10826998 N-(2,6-Diisopropylphenyl)-N'-[(1-phenylcyclopentyl)methyl]urea

N-(2,6-Diisopropylphenyl)-N'-[(1-phenylcyclopentyl)methyl]urea

Cat. No.: B10826998
M. Wt: 378.5 g/mol
InChI Key: YDMKLNVDRGIRBS-UHFFFAOYSA-N
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Description

PD-129337 is a small molecule drug that acts as an inhibitor of acyl-CoA: cholesterol acyltransferase (ACAT). It was initially developed by Parke-Davis & Co. Ltd. for the treatment of cardiovascular diseases and metabolic disorders such as atherosclerosis and hypercholesterolemia .

Preparation Methods

The synthesis of PD-129337 involves a series of chemical reactions starting from readily available starting materials. The key steps include the formation of N-phenyl-N’-aralkyl- and N-phenyl-N’-(1-phenylcycloalkyl)ureas, which are potent inhibitors of ACAT . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions to produce larger quantities of the compound.

Chemical Reactions Analysis

PD-129337 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Mechanism of Action

PD-129337 exerts its effects by inhibiting the enzyme acyl-CoA: cholesterol acyltransferase (ACAT). This enzyme is responsible for the esterification of cholesterol, a key step in cholesterol metabolism. By inhibiting ACAT, PD-129337 reduces the formation of cholesterol esters, leading to decreased cholesterol accumulation in cells . The molecular targets and pathways involved in this mechanism include the ATP-binding cassette transporters and the regulation of cholesterol efflux and cortisol secretion .

Properties

Molecular Formula

C25H34N2O

Molecular Weight

378.5 g/mol

IUPAC Name

1-[2,6-di(propan-2-yl)phenyl]-3-[(1-phenylcyclopentyl)methyl]urea

InChI

InChI=1S/C25H34N2O/c1-18(2)21-13-10-14-22(19(3)4)23(21)27-24(28)26-17-25(15-8-9-16-25)20-11-6-5-7-12-20/h5-7,10-14,18-19H,8-9,15-17H2,1-4H3,(H2,26,27,28)

InChI Key

YDMKLNVDRGIRBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=CC=CC=C3

Origin of Product

United States

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